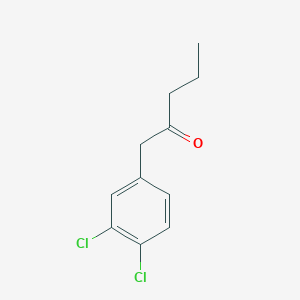

1-(3,4-Dichlorophenyl)pentan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3,4-Dichlorophenyl)pentan-2-one is an organic compound with the molecular formula C11H12Cl2O It is characterized by the presence of a dichlorophenyl group attached to a pentan-2-one backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(3,4-Dichlorophenyl)pentan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,4-dichlorobenzene with pentan-2-one in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of impurities and optimizing the overall efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3,4-Dichlorophenyl)pentan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3,4-Dichlorophenyl)pentan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(3,4-Dichlorophenyl)pentan-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Vergleich Mit ähnlichen Verbindungen

- 1-(4-Chlorophenyl)pentan-2-one

- 1-(2,4-Dichlorophenyl)pentan-2-one

- 1-(4-Methoxyphenyl)heptan-1-one

Comparison: 1-(3,4-Dichlorophenyl)pentan-2-one is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to 1-(4-Chlorophenyl)pentan-2-one, the presence of an additional chlorine atom in the 3,4-positions can enhance its electron-withdrawing effects, potentially altering its chemical and biological properties.

Biologische Aktivität

1-(3,4-Dichlorophenyl)pentan-2-one is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of halogenated ketones and is characterized by the presence of two chlorine atoms on the phenyl ring. Understanding its biological activity is crucial for exploring its applications in pharmacology, toxicology, and medicinal chemistry.

- Molecular Formula : C11H12Cl2O

- Molecular Weight : 233.12 g/mol

- Structure : The compound features a pentan-2-one backbone with a dichlorophenyl substituent, which influences its reactivity and interactions with biological targets.

The mechanism of action of this compound is primarily linked to its interactions with various biological receptors and enzymes. The presence of chlorine atoms enhances the compound's lipophilicity, potentially increasing its binding affinity to certain targets.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Binding : It may interact with neurotransmitter receptors, influencing neurotransmission and related physiological responses.

In Vitro Studies

Recent studies have evaluated the cytotoxicity and selectivity of this compound using various cell lines, including Vero cells (African green monkey kidney cells). The results indicate that the compound exhibits low toxicity with a calculated CC50 (concentration causing 50% cell death) indicating favorable safety profiles for further research .

| Parameter | Value |

|---|---|

| CC50 (Vero cells) | >100 µM |

| EC50 (Effective Concentration) | 25 µM |

| Selectivity Index | >4 |

Case Studies

- Neurotransmitter Uptake Inhibition : A study demonstrated that analogs of this compound were potent inhibitors of dopamine and norepinephrine transporters (DAT and NET). The specific analog featuring the dichlorophenyl group exhibited a Ki value of 11.5 nM for DAT inhibition, indicating strong activity .

- Antioxidant Activity : Preliminary investigations into the antioxidant properties revealed that the compound could scavenge free radicals, suggesting potential applications in oxidative stress-related conditions .

Toxicological Profile

The toxicological assessment indicates that while this compound shows promising biological activity, it also necessitates thorough evaluation due to its halogenated structure, which can influence toxicity profiles. Long-term studies are required to assess chronic exposure effects.

Comparative Analysis

When compared to similar compounds within its class, such as 1-(3,5-Dichlorophenyl)pentan-2-one and others, the dichlorophenyl variant exhibits unique binding characteristics and selectivity towards specific receptors:

| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |

|---|---|---|---|

| This compound | 11.5 | 37.8 | >200 |

| 1-(3,5-Dichlorophenyl)pentan-2-one | 15.0 | 45.0 | >250 |

Eigenschaften

IUPAC Name |

1-(3,4-dichlorophenyl)pentan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2O/c1-2-3-9(14)6-8-4-5-10(12)11(13)7-8/h4-5,7H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLJEGSVLKRFDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CC1=CC(=C(C=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.